![molecular formula C21H26FN5O3 B3012362 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 851937-94-5](/img/structure/B3012362.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione" is a derivative of purine, which is a significant class of molecules in medicinal chemistry due to their biological relevance and potential therapeutic applications. The structure of this compound suggests that it may have affinity for various biological targets, potentially making it useful in the treatment of diseases such as neurodegenerative disorders and viral infections.
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, a library of tricyclic xanthine derivatives, which are structurally related to the compound , was prepared and evaluated for their potential as multitarget drugs for neurodegenerative diseases . These compounds were designed to improve water solubility and showed promising activity as adenosine receptor antagonists and monoamine oxidase inhibitors. Although the exact synthesis of the compound is not detailed, the methodologies used for similar compounds involve multi-step synthetic procedures that typically include the formation of the purine core, followed by various substitutions at specific positions on the ring system.
Molecular Structure Analysis
The molecular structure of purine derivatives is crucial for their interaction with biological targets. The presence of a morpholine ring and a fluorobenzyl group in the compound suggests that it may have unique binding properties. In related compounds, the morpholine ring has been shown to be an attractive substituent that may support binding to non-specific sites of serotonin receptors, and the orientation of substituents can influence ligand-receptor recognition . The crystal structures of similar compounds have revealed various interactions, such as charge-assisted hydrogen bonds and π-π interactions, which are important for their biological activity.
Chemical Reactions Analysis
The reactivity of purine derivatives is influenced by the substituents attached to the purine core. The compound likely undergoes typical chemical reactions associated with purines, such as electrophilic and nucleophilic substitutions. The presence of a dimethylmorpholin-4-yl group and a fluorobenzyl group could affect the compound's reactivity, potentially leading to selective interactions with biological targets. The synthesis of analogues with different substituents has been explored to modulate the activity against specific viruses, indicating that chemical modifications can lead to significant changes in biological activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of purine derivatives, such as solubility, stability, and lipophilicity, are essential for their pharmacokinetic and pharmacodynamic profiles. The basic nitrogen atom in the morpholine ring of related compounds has been introduced to improve water solubility . The fluorine atom in the benzyl group could enhance the lipophilicity and metabolic stability of the compound. These properties are critical for the compound's ability to reach its biological targets and exert its therapeutic effects.
Aplicaciones Científicas De Investigación
Cardiovascular Activity
- Compounds similar to the queried chemical have demonstrated notable cardiovascular effects. For instance, derivatives like 8-alkylamino-1,3-dimethyl-7-(2-hydroxy-3-piperazinopropyl)-3,7-dihydro-1H-purine-2,6-diones have shown prophylactic antiarrhythmic activity and hypotensive activity in pharmacological studies. These derivatives also exhibit weak affinity for alpha(1)- and alpha(2)-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Crystallography and Chemical Properties
- Studies on the crystal structure of similar compounds, such as 8-amino-7-(2-hydroxy-3-morpholinopropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, have revealed insights into their molecular conformation and intermolecular interactions. These findings are crucial for understanding the chemical properties and potential applications of these compounds (Karczmarzyk et al., 1995).
Synthesis and Chemical Modifications
- Research on the synthesis of related compounds, such as 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones, using protecting groups like thietanyl, provides valuable insights into chemical modifications that enhance the properties of these compounds for various applications (Khaliullin & Shabalina, 2020).
Psychotropic and Antidepressant Properties
- Some derivatives of theophylline, a closely related compound, have been explored for their psychotropic properties. They have been evaluated as potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands, displaying anxiolytic and antidepressant effects (Chłoń-Rzepa et al., 2013).
Broncholytic and Antiasthmatic Activity
- Xanthene derivatives of 1,3-dimethyl-7-[2-(piperazin-1-yl)acetyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione have shown potential as antiasthmatic agents, indicating a possible application of similar compounds in respiratory therapeutics (Bhatia et al., 2016).
Antihistaminic Activity
- New derivatives of theophylline have been synthesized and evaluated for antihistaminic activity, suggesting their potential application in treating allergies and related conditions (Pascal et al., 1985).
Analgesic and Anti-Inflammatory Properties
- Studies on 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives have revealed significant analgesic and anti-inflammatory effects, paving the way for the development of new pain relief medications (Zygmunt et al., 2015).
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures often interact with various enzymes and receptors in the body .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets by binding to their active sites, thereby modulating their activity .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways, including those involved in inflammation, cell proliferation, and neurotransmission .
Pharmacokinetics
It’s worth noting that the presence of a mannich side chain, as seen in similar compounds, can increase the solubility and hence the bioavailability of the drug molecule .
Result of Action
Based on its structural similarity to other compounds, it may have potential anti-inflammatory, anti-proliferative, and neuroprotective effects .
Propiedades
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O3/c1-13-9-26(10-14(2)30-13)12-17-23-19-18(20(28)25(4)21(29)24(19)3)27(17)11-15-5-7-16(22)8-6-15/h5-8,13-14H,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKNMMMQFFJDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2CC4=CC=C(C=C4)F)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(2,6-Dimethylmorpholin-4-yl)methyl]-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


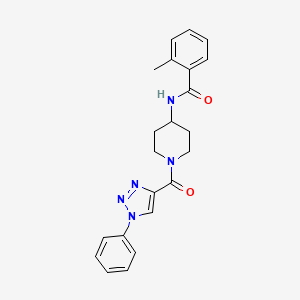
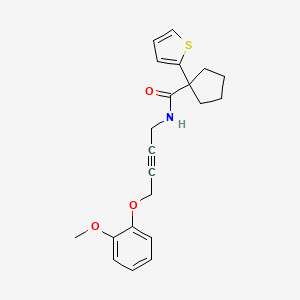
![N-[cyano(2,3-dimethoxyphenyl)methyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3012282.png)


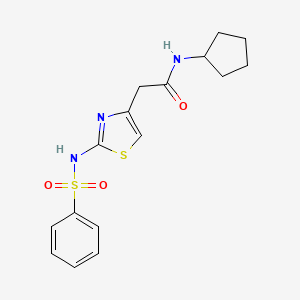

![2-(8-Oxo-7H-imidazo[1,2-a]pyrazin-3-yl)acetic acid](/img/structure/B3012293.png)

![N-isopropyl-4-(4-methylbenzyl)-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)
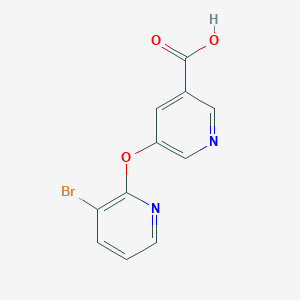
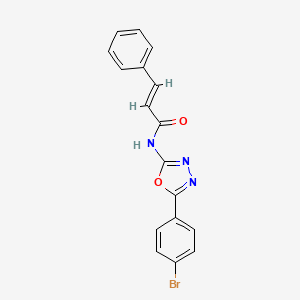
![N-(4-chloro-3-nitrophenyl)-1-[(4-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B3012302.png)